molecular formula C8H8FNO2 B8614245 N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine CAS No. 171179-83-2

N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B8614245
CAS No.: 171179-83-2
M. Wt: 169.15 g/mol
InChI Key: RQEXFOHYLLBDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

171179-83-2

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

N-[(2-fluoro-6-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8FNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3

InChI Key

RQEXFOHYLLBDEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 2-fluoro-6-methoxylbenzaldehyde (Compound A, 2.43 g, 15.8 mmol) and hydroxylamine hydrochloride (“NH2OH.HCl”, 1.2 g, 17.3 mmol) in ethanol (60 mL) and H2O (120 mL) was added-aq. NaOH (50% w/w 3.2 mL). The reaction mixture was stirred at room temperature for 1 hour. At the conclusion of this period, the reaction was neutralized with concentrated HCl to pH 7 and then extracted with methylene chloride (“CH2Cl2”, 3×200 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4 and filtered. The volatiles were removed under reduced pressure to provide 2-fluoro-6-methoxybenzaldehyde oxime, Compound B, as a white solid (2.45 g, 92%). m/z (ES+) 169 (M+H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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